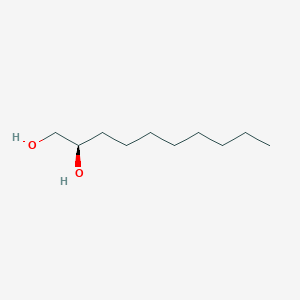

Decylene glycol

Vue d'ensemble

Description

Decylene glycol is a synthetic glycol that acts as a skin conditioner . It softens the skin and makes products easier to apply. It can also enhance the penetration of other ingredients . It is a short-chain 1,2-glycol and is primarily used in cosmetic products as a viscosity-increasing agent and as a conditioner for the skin, hair, and nails .

Synthesis Analysis

This compound is frequently produced commercially by catalytically oxidizing the corresponding alkene oxide or reducing the corresponding 2-hydroxy acid . The commercial production of other 1,2-glycols, including this compound, is commonly synthesized via catalytic oxidation of the corresponding alkene oxide or reduction of the corresponding 2-hydroxy acid .

Molecular Structure Analysis

The molecular formula of this compound is C10H22O2 . Its structure contains two -OH groups, which gives it the chemical property of drawing many other positive ions to it .

Chemical Reactions Analysis

This compound has characteristics that can help a cosmetic’s preservation system. Its structure contains two -OH groups, which gives it the chemical property of drawing many other positive ions to it .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.28 g/mol . It has a boiling point of 93-96°C and a melting point of 42-52°C . It is insoluble in water but soluble in alcohol .

Applications De Recherche Scientifique

Biodegradation and Environmental Impact

Decylene glycol, along with similar glycols such as ethylene glycol and polyethylene glycol, is significant in environmental research due to its biodegradation and impact on ecosystems. For instance, a study discussed the catabolism of ethylene glycol and polyethylene glycol by sewage bacteria, highlighting the environmental fate of these chemicals (Jones & Watson, 1976).

Industrial and Chemical Processes

This compound and related compounds find applications in various industrial and chemical processes. An innovative application was demonstrated where liquid range polyethylene glycols, akin to this compound, were used as recyclable extractive media for selective separation of organic compounds, indicating the potential utility of this compound in industrial separations (Varyani et al., 2015).

Medical and Biomedical Research

This compound's relatives, such as polyethylene glycols, have broad applications in medical and biomedical research. They have been used in drug delivery, wound healing, and tissue regeneration, suggesting potential research avenues for this compound in similar applications (Hutanu et al., 2014).

Heat Transfer and Industrial Fluids

Research on glycols, including this compound, often focuses on their role as heat transfer fluids. A study on water/propylene glycol-based nanofluids, for example, explored their use in enhancing heat transfer, which could be relevant for this compound as well (Naik et al., 2013).

Synthesis and Chemical Modification

This compound can be involved in the synthesis and modification of drugs and chemicals. A study highlighted the use of polyethylene glycol for chemical modification, implying similar potential uses for this compound (Yu, 2013).

Mécanisme D'action

Safety and Hazards

According to the Cosmetic Ingredient Review (CIR), decylene glycol does not appear to be a significant acute toxicant, genotoxicant, carcinogen, or significant dermal irritant, sensitizer, or photosensitizer based on the safety test data that are currently available . It has a score of 1 on the Environmental Working Group (EWG’s) skin-deep scale, indicating a low potential for cancer, allergies, immunotoxicity, developmental and reproductive toxicity, and use restrictions .

Orientations Futures

The future of the decylene glycol market looks promising with opportunities in cosmetic and personal care applications . The global this compound market is expected to grow with a CAGR of xx%-xx% from 2020 to 2025 . The major drivers for this market are increasing demand for this compound in the cosmetic industry for treating bacteria prone problems, like acne or body odor, and its moisturizing property by forming a transient thin film on the skin surface .

Propriétés

IUPAC Name |

(2R)-decane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSBDQINUMTIF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315788 | |

| Record name | (2R)-1,2-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87827-60-9 | |

| Record name | (2R)-1,2-Decanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87827-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1,2-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

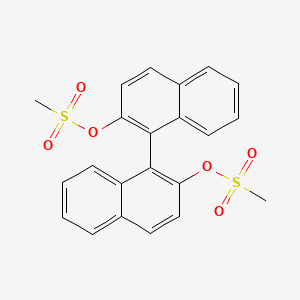

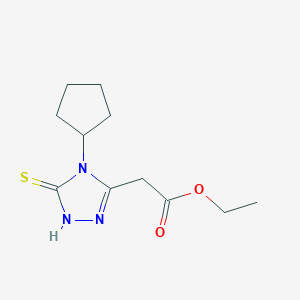

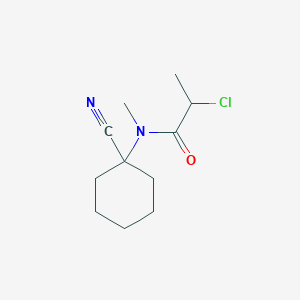

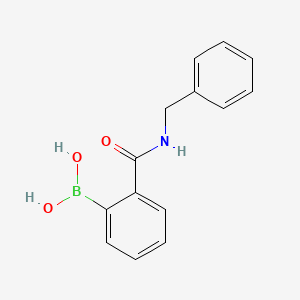

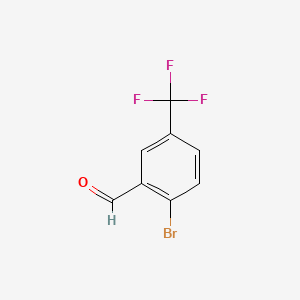

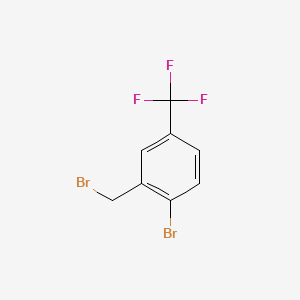

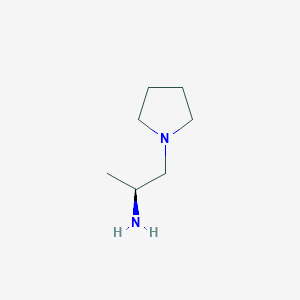

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B3430982.png)

![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone](/img/structure/B3430988.png)

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3430999.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B3431024.png)